Product packaging for 3-Bromo-8-methylquinolin-2-amine(Cat. No.:)

3-Bromo-8-methylquinolin-2-amine

Cat. No.: B11876281
M. Wt: 237.10 g/mol
InChI Key: SJBDFTOHZAHTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-8-methylquinolin-2-amine (CAS 1447960-47-5) is a high-value brominated quinoline derivative with a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol. This compound serves as a versatile chemical intermediate and building block in advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its primary research value lies in its functionalized structure, which allows for further synthetic modification at multiple sites. The bromine atom at the 3-position is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the creation of diverse chemical libraries. The 2-amino group and the 8-methyl substituent make it a potential precursor for developing novel ligands in coordination chemistry and catalysis . Furthermore, its structural similarity to privileged pharmacophores means it is investigated as a key intermediate in the synthesis of potential therapeutic agents, following trends in developing compounds like kinase inhibitors . Related bromo-methylquinoline scaffolds are also utilized in the synthesis of complex heterocyclic systems and Schiff base ligands for metal complexes, which have shown promise in biological activity studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B11876281 3-Bromo-8-methylquinolin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-8-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

SJBDFTOHZAHTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)Br

Origin of Product

United States

The Quinoline Scaffold: a Cornerstone in Medicinal Chemistry

The quinoline (B57606) ring system, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of paramount importance in pharmaceutical and medicinal chemistry research. google.comnih.gov This bicyclic heterocycle is not merely a synthetic curiosity but a recurring theme in a vast array of biologically active compounds. google.commdpi.com Its versatility allows for functionalization at various positions, enabling the fine-tuning of pharmacological activities. nih.gov

The significance of the quinoline scaffold is underscored by its presence in a wide range of approved drugs. researchgate.netnih.gov These include agents with anti-inflammatory, antimicrobial, anticancer, antimalarial, and antiviral properties. google.commdpi.comresearchgate.net The ability of the quinoline nucleus to serve as a versatile pharmacophore has made it an attractive starting point for the design and discovery of new drugs. google.com Researchers have developed numerous synthetic methodologies to access a diverse library of quinoline derivatives, further cementing its status as a perpetual and multipurpose scaffold in the quest for novel therapeutics. nih.govgoogle.com

The Role of Substituted Aminoqunoline Derivatives

Within the broad family of quinoline (B57606) compounds, aminoquinoline derivatives represent a particularly significant subclass in academic and industrial research. The introduction of an amino group onto the quinoline core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The position and nature of the substituents on both the quinoline ring and the amino group are critical determinants of the resulting biological activity.

Historically, 4-aminoquinoline (B48711) derivatives, such as chloroquine (B1663885), have been pivotal in the fight against malaria. Beyond their antimalarial applications, substituted aminoquinolines have been investigated for a range of other therapeutic effects, including anticancer and anti-inflammatory activities. google.com The synthesis of various substituted aminoquinolines is a robust area of research, with numerous strategies developed to create libraries of these compounds for biological screening. These investigations continue to reveal the therapeutic potential of this versatile class of molecules.

The Structural Motif of 3 Bromo 8 Methylquinolin 2 Amine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the quinoline core in a limited number of steps, often from acyclic precursors. These methods are valued for their efficiency and potential for structural diversity.

Cyclization Reactions Involving Brominated Precursors

The cyclization of appropriately substituted and brominated precursors is a fundamental strategy for the synthesis of this compound. This approach often involves the formation of the heterocyclic ring from a pre-functionalized aromatic amine. For instance, the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium (B86547) can lead to the formation of 3-bromoquinoline-2(1H)-thiones after a bromine/lithium exchange and subsequent cyclization. semanticscholar.org These thiones can then be converted to the corresponding 2-amino derivatives.

Another approach involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which proceeds through a five-membered aza-cobaltacycle intermediate to form 3-(imino)isoindolin-1-ones. mdpi.com While not directly yielding the target compound, this method highlights the utility of cyclization reactions involving brominated starting materials in the synthesis of related heterocyclic structures. Furthermore, base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride provides a rapid route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones, demonstrating the versatility of cyclization strategies in building complex quinoline-based systems. researchgate.net

A general representation of a cyclization reaction to form a quinoline derivative is shown below:


Table 1: Examples of Cyclization Reactions for Quinoline Synthesis

Starting MaterialsReagents and ConditionsProduct TypeReference
2-(2,2-dibromoethenyl)phenyl isothiocyanatesButyllithium, THF, -78 °C3-Bromoquinoline-2(1H)-thiones semanticscholar.org
2-Bromobenzamides, CarbodiimidesCobalt catalyst3-(Imino)isoindolin-1-ones mdpi.com
2-Chloroquinoline-3-carbonitriles, Guanidine HClt-BuOK2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones researchgate.net

One-Pot Multi-Component Reaction Protocols

One-pot multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govderpharmachemica.comresearchgate.net These reactions are highly efficient, atom-economical, and environmentally friendly.

A notable example is the three-component, one-pot synthesis of functionalized quinolones under solvent- and catalyst-free conditions. nih.gov This domino protocol can involve either a linear sequence, where intermediates are formed and react sequentially, or a branched approach with parallel reactions. nih.gov For instance, the reaction of anilines, β-ketoesters, and aldehydes can yield various quinoline derivatives. nih.govsemanticscholar.org While not explicitly detailing the synthesis of this compound, these MCRs provide a versatile platform for accessing a wide range of substituted quinolines. The use of nanocatalysts in MCRs for quinoline synthesis has also been explored to enhance efficiency and recyclability. acs.org


Table 2: Overview of One-Pot Multi-Component Reactions for Quinoline Synthesis

ComponentsCatalyst/ConditionsProduct TypeKey FeaturesReference
Arylamines, β-ketoesters, AldehydesSolvent- and catalyst-free, 130 °CFunctionalized QuinolonesHigh efficiency, domino protocol nih.gov
Aldehydes, Hydrazine (B178648) hydrate, Malononitrile, β-ketoesterC8[DABCO]Br (ionic liquid), WaterPyrano[2,3-c]pyrazole DerivativesGreen chemistry, high yields, easy work-up derpharmachemica.com
Aldehydes, Malononitrile, 2-AminophenolAmmonium acetate, Ethanol (B145695)8-Hydroxy-4-phenyl-1,2-dihydroquinoline derivativesHigh yields, short reaction times semanticscholar.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Various metals, including palladium, copper, tin, and indium, have been employed to catalyze the synthesis of quinoline derivatives.

Palladium catalysis is a cornerstone of modern synthetic chemistry, with applications ranging from C-H functionalization to cross-coupling reactions. snnu.edu.cnnih.govresearchgate.net The transition metal-catalyzed C-H activation and functionalization of 8-methylquinoline (B175542) is a well-established strategy, leveraging the chelating nitrogen atom to direct the metal to a specific C-H bond. nih.gov This allows for the selective introduction of various functional groups. The use of a removable directing group, such as 8-aminoquinoline (B160924), can facilitate the palladium-catalyzed C-H functionalization of other molecules. researchgate.net

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful method for constructing carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com This reaction is typically carried out under mild conditions and has been widely used in the synthesis of complex molecules, including those with a quinoline core. wikipedia.orgnih.gov For example, 3-bromo-pyridazines, which are structurally related to quinolines, can be functionalized via Sonogashira coupling. organic-chemistry.org

Main group metals like tin and indium have also been utilized as catalysts in the synthesis of quinoline derivatives. rsc.orgrsc.orgresearchgate.net For instance, tin(II) chloride and indium(III) chloride can catalyze the intramolecular hydroamination or hydroarylation of N-propargyl aniline (B41778) derivatives to afford quinoxalines or quinolin-8-amines, respectively. rsc.orgrsc.org These reactions can be performed under aerobic conditions and can even be conducted in a one-pot fashion starting from ortho-nitro N-propargyl anilines. rsc.orgrsc.org The regioselectivity of these cyclizations is dependent on the substitution pattern of the alkyne. rsc.org

Copper-catalyzed reactions have also been employed in the synthesis of quinolines. rsc.orgijstr.orgresearchgate.net For example, copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes can produce various quinoline derivatives in good yields. rsc.org The electronic properties of the aldehyde play a significant role in the outcome of the reaction. rsc.org While not explicitly a zinc/copper co-catalyzed system for this specific target, the broader field of copper catalysis in quinoline synthesis is well-established.


Table 3: Metal-Catalyzed Methodologies for Quinoline Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
PalladiumC-H FunctionalizationSite-selective functionalization of 8-methylquinoline nih.gov
Palladium/CopperSonogashira CouplingFormation of C-C bonds under mild conditions wikipedia.orgorganic-chemistry.orglibretexts.org
Tin(II) Chloride / Indium(III) ChlorideIntramolecular CyclizationSynthesis of quinolin-8-amines from N-propargyl anilines rsc.orgrsc.org
CopperDomino ReactionSynthesis of quinolines from enaminones and halobenzaldehydes rsc.org

Halogenation Reactions of Quinoline Precursors (e.g., Bromination of 8-methylquinoline)

Halogenation, particularly bromination, of quinoline precursors is a fundamental strategy for introducing halogen atoms onto the quinoline scaffold. The position of halogenation is highly dependent on the substituents already present on the quinoline ring and the reaction conditions employed.

An operationally simple, metal-free protocol has been established for the C5-H halogenation of various 8-substituted quinoline derivatives. rsc.orgrsc.org This method utilizes trihaloisocyanuric acid as the halogen source and proceeds at room temperature in the open air, offering high yields and regioselectivity. rsc.orgrsc.org For instance, the chlorination of 8-methylquinoline with trichloroisocyanuric acid (TCCA) yields a mixture of the C5-chlorinated product and a dichlorinated compound. rsc.orgrsc.org When subjected to bromination with tribromoisocyanuric acid (TBCA), 8-methylquinoline primarily undergoes bromination at the methyl group. rsc.org

The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, with molecular bromine or N-bromosuccinimide (NBS) has been reinvestigated to optimize yields and isolation conditions. acgpubs.org Mono-bromination of 8-hydroxyquinoline and 8-aminoquinoline often results in a mixture of mono- and di-bromo derivatives. acgpubs.org Specifically, bromination of 8-hydroxyquinoline can yield 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org In contrast, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org

The direct bromination of 8-methoxyquinoline with two equivalents of molecular bromine did not produce 5,7-dibromo-8-methoxyquinoline; however, a 1:1 mixture of the mono- and di-bromo products was obtained with excess bromine. acgpubs.org 5,7-Dibromo-8-methoxyquinoline can also be synthesized in high yield by treating 5,7-dibromo-8-hydroxyquinoline with dimethylsulfate. acgpubs.org

Results of Bromination of 8-Substituted Quinolines
SubstrateBrominating AgentProduct(s)Reference
8-MethylquinolineTBCA8-(Bromomethyl)quinoline rsc.org
8-HydroxyquinolineBr₂5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline acgpubs.org
8-AminoquinolineBr₂5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline acgpubs.org
8-MethoxyquinolineBr₂5-Bromo-8-methoxyquinoline acgpubs.org

Nucleophilic Substitution Reactions on Quinoline Systems

Nucleophilic substitution is a key reaction for introducing amino groups onto the quinoline ring, typically at the C2 and C4 positions, which are activated by the nitrogen atom. tutorsglobe.comquimicaorganica.org Halogenated quinolines, particularly those with a halogen at the 2 or 4-position, readily undergo nucleophilic substitution. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the formation of a stable intermediate with the negative charge on the nitrogen atom is crucial. quimicaorganica.org

The Chichibabin reaction, for example, involves the reaction of quinoline with potassium amide (KNH₂) in liquid ammonia (B1221849) to produce 2-aminoquinoline (B145021) after oxidation. tutorsglobe.com While nucleophilic attack is predicted at both positions 2 and 4, the 2-position is often preferred. quora.com However, a good leaving group at the 4-position can direct the substitution to that site. tutorsglobe.comquora.com

In the context of synthesizing 3-bromo-2-aminoquinoline derivatives, a nucleophilic substitution approach would likely involve a precursor with a suitable leaving group at the 2-position and a bromine atom at the 3-position. The introduction of the amino group would then proceed via reaction with an appropriate amine nucleophile. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the direct amination of nitroquinolines, where the nitro group activates the aromatic ring for nucleophilic attack. nih.gov

Modified Mannich Reactions for Aminomethylated Derivatives

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that introduces an aminomethyl group onto a compound with an active hydrogen atom. hakon-art.comnih.gov This reaction typically involves the condensation of a substrate with formaldehyde (B43269) and a primary or secondary amine. hakon-art.comnih.gov The resulting products are known as Mannich bases.

In the realm of quinoline chemistry, the Mannich reaction is employed to synthesize aminomethylated derivatives, which can enhance the biological activity and physicochemical properties of the parent molecule. nih.govtsijournals.com For instance, 8-hydroxyquinoline can be aminoalkylated at the C-7 position through a Mannich reaction with an aldehyde and an amine. nih.govacs.org

A study by Jumade et al. describes the synthesis of Mannich bases of cinchophen (B1669042), a quinoline derivative. hakon-art.comtsijournals.com The process involved converting the carboxylic acid group of cinchophen to an amide, which then served as the substrate for the Mannich reaction with formaldehyde and various secondary amines. hakon-art.comtsijournals.com This approach highlights a modified Mannich reaction where the active hydrogen is on a nitrogen atom of an amide.

Carbene Insertion Reactions for Substituted Quinoline Synthesis

Carbene insertion reactions represent a modern and powerful tool for the synthesis of complex organic molecules, including substituted quinolines. Carbenes are neutral, divalent carbon species that can insert into C-H, N-H, and O-H bonds. youtube.com

While direct carbene insertion into a pre-formed quinoline ring to generate this compound is not a commonly reported specific pathway, carbene chemistry offers versatile strategies for quinoline synthesis in general. For example, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the indirect Friedländer annulation to construct the quinoline scaffold from 2-aminobenzyl alcohol and ketones. rsc.org

Carbene insertion reactions can be intramolecular, leading to the formation of cyclic structures. youtube.com The reactivity and outcome of carbene reactions are highly dependent on the nature of the carbene (singlet or triplet) and the substrate. youtube.com Although a direct application for the synthesis of the title compound is not detailed, the principles of carbene chemistry suggest potential for novel synthetic routes to highly substituted quinolines.

Synthesis of Related Quinoline Derivatives

The synthetic methodologies applied to this compound can be extended to a broader range of quinoline derivatives with diverse substitution patterns.

Preparation of 3-Bromoquinolin-2-amines with Varied Substituents

The synthesis of 3-bromoquinolin-2-amines with different substituents can be achieved through several strategic approaches. One method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction, using electrophiles like ICl, I₂, or Br₂, affords 3-halogenated quinolines in moderate to good yields and tolerates various functional groups. nih.gov

Another versatile method for preparing 3-bromoquinoline (B21735) derivatives is through the acid-promoted rearrangement of arylmethyl azides and their subsequent reaction with 1-bromoalkynes. acs.org This formal [4+2]-cycloaddition provides regioselective synthesis of 3-bromoquinolines. acs.org The reaction is tolerant of a variety of substituents on the arylmethyl azide, although strongly electron-withdrawing groups can decrease the yield. acs.org

Furthermore, 3-bromoquinoline-2(1H)-thiones can be synthesized from 2-(2,2-dibromoethenyl)phenyl isothiocyanates and subsequently converted to 2-(alkylsulfanyl)-3-bromoquinolines. semanticscholar.org These compounds can then undergo further functionalization at the 3-position. semanticscholar.org

Synthesis of Substituted 3-Bromoquinolines
Starting MaterialReagentsProduct TypeReference
N-(2-Alkynyl)anilinesICl, I₂, Br₂3-Haloquinolines nih.gov
Arylmethyl azides1-Bromoalkynes, TfOH3-Bromoquinolines acs.org
2-(2,2-Dibromoethenyl)phenyl isothiocyanatesButyllithium3-Bromoquinoline-2(1H)-thiones semanticscholar.org

Synthesis of Quinoline-Amine Conjugates

The synthesis of molecules where a quinoline moiety is conjugated with an amine is a significant area of research, often aimed at developing new therapeutic agents. These conjugates can be formed through various synthetic strategies.

One common approach involves the nucleophilic substitution of a halogenated quinoline with an amine. For example, 2,4-dichlorobenzo[h]quinoline can be reacted with naphth-1-ylamine in the presence of a CuI catalyst to form mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. nih.gov

The Mannich reaction is another powerful tool for creating quinoline-amine conjugates. As previously discussed, 8-hydroxyquinoline can be functionalized at the C-7 position with an aminomethyl group, effectively conjugating an amine to the quinoline core. nih.govacs.org This has been demonstrated with a variety of secondary amines, including piperazine (B1678402) and pyrrolidine (B122466) derivatives. acs.org

Furthermore, novel methods for the synthesis of aryl amines from 3-alkynyl-2-pyrones and various secondary amines have been developed. nsf.gov This transformation proceeds through a selective 1,6-opening of the pyrone, followed by decarboxylation and rearrangement, offering a new route to complex amine-containing aromatic structures that could be applied to quinoline systems. nsf.gov

Derivatization through Schiff Base Formation

The chemical modification of this compound through the formation of Schiff bases represents a significant synthetic route to a diverse range of new derivatives. This process involves the reaction of the primary amino group at the C2 position of the quinoline ring with a carbonyl compound, typically an aldehyde or a ketone. The resulting compounds, known as imines or azomethines, contain a characteristic -N=CH- functional group and are valuable intermediates in organic synthesis and medicinal chemistry.

The general reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon, followed by a dehydration step, which is often catalyzed by a small amount of acid. This condensation reaction is a well-established and versatile method for creating carbon-nitrogen double bonds.

General Reaction Scheme:

The reaction between this compound and a generic aldehyde (R-CHO) or ketone (R1-CO-R2) can be depicted as follows:

Generated code

Research Findings and Synthetic Approach

While specific literature detailing the synthesis of Schiff bases directly from this compound is not extensively available, the methodology can be confidently inferred from numerous studies on analogous aminoquinoline structures, such as 8-aminoquinoline and other substituted aminoquinolines. rsc.org The typical synthetic procedure involves the condensation of the aminoquinoline with various aromatic or heteroaromatic aldehydes.

A common experimental setup involves refluxing equimolar amounts of this compound and the selected aldehyde in an alcoholic solvent, such as ethanol or methanol, for several hours. rsc.org The addition of a catalytic amount of glacial acetic acid can facilitate the dehydration step and improve the reaction rate. Upon completion, the reaction mixture is cooled, and the solid Schiff base product often precipitates out of the solution. The crude product can then be purified by filtration and recrystallization from a suitable solvent like ethanol.

The table below illustrates the potential derivatization of this compound with a selection of aromatic aldehydes to form novel Schiff base analogs.

Table 1: Potential Schiff Base Derivatives of this compound

Aldehyde Reactant Chemical Name of Aldehyde Expected Schiff Base Product Structure
Benzaldehyde Benzaldehyde (E)-N-benzylidene-3-bromo-8-methylquinolin-2-amine
4-Methoxybenzaldehyde 4-Methoxybenzaldehyde (E)-3-bromo-N-(4-methoxybenzylidene)-8-methylquinolin-2-amine
4-Nitrobenzaldehyde 4-Nitrobenzaldehyde (E)-3-bromo-8-methyl-N-(4-nitrobenzylidene)quinolin-2-amine
2-Hydroxybenzaldehyde Salicylaldehyde 2-(((E)-(3-bromo-8-methylquinolin-2-yl)imino)methyl)phenol

Characterization of Schiff Base Derivatives

The structural confirmation of the synthesized Schiff bases would rely on standard spectroscopic techniques. The expected findings are summarized below.

Infrared (IR) Spectroscopy: The formation of the Schiff base is primarily confirmed by the appearance of a strong absorption band corresponding to the stretching vibration of the azomethine group (C=N) typically in the range of 1600-1650 cm⁻¹. Concurrently, the characteristic N-H stretching vibrations of the primary amine (around 3300-3450 cm⁻¹) and the C=O stretching of the aldehyde reactant (around 1700 cm⁻¹) would be absent in the spectrum of the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most definitive evidence for Schiff base formation in the ¹H NMR spectrum is the appearance of a singlet signal for the azomethine proton (-N=CH-), which typically resonates in the δ 8.0-10.0 ppm region. rsc.org The signals corresponding to the aromatic protons on the quinoline ring and the substituent aldehyde would also be present in their expected regions.

¹³C NMR: The carbon spectrum would show a characteristic signal for the azomethine carbon atom (C=N) in the range of δ 145-165 ppm.

The table below outlines the anticipated spectroscopic data for a representative product, (E)-N-benzylidene-3-bromo-8-methylquinolin-2-amine.

Table 2: Expected Spectroscopic Data for a Representative Schiff Base Derivative

Spectroscopic Method Key Characteristic Signal Expected Chemical Shift / Wavenumber
FT-IR C=N stretch (Imine) ~1625 cm⁻¹
¹H NMR -N=CH- (Azomethine proton) δ 8.5 - 9.0 ppm (singlet)

This systematic approach allows for the reliable synthesis and characterization of a wide array of novel Schiff base derivatives of this compound, paving the way for further investigation of their chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data for This compound could be found in the searched scientific literature and databases. Advanced NMR techniques would be invaluable for the complete structural elucidation of this compound, but no such studies have been published.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra for This compound are not available in the public domain. While general characteristic vibrational modes for amino and bromo-substituted quinolines can be predicted, no experimentally obtained spectra have been published to confirm these.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS)

There is no published mass spectrometry or high-resolution mass spectrometry data for This compound . Such data would be crucial for confirming the molecular weight and elemental composition of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for This compound have been documented in the available literature. This information would provide insights into the electronic transitions within the molecule.

The creation of a detailed and scientifically accurate article focusing solely on the spectroscopic and structural characterization of This compound is not feasible at this time due to the lack of available experimental data. While the synthesis of related quinoline derivatives is well-documented, specific information for the target compound remains unpublished in the accessible scientific domain.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. For a molecule like this compound, which is not a radical in its ground state, ESR spectroscopy would not be a standard characterization method.

This technique becomes relevant only if the compound is converted into a paramagnetic species, for instance, through oxidation or reduction to form a radical ion, or if it is part of a complex with a paramagnetic metal ion. In such a hypothetical scenario, the ESR spectrum would provide information about the electronic environment of the unpaired electron. The interaction of the unpaired electron with the nitrogen nuclei (¹⁴N, I=1) of the quinoline ring and the amino group would lead to hyperfine splitting, which could, in principle, give insights into the spin density distribution across the molecule. However, no such studies have been reported for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable size and quality would be required.

If such a crystal were analyzed, the resulting data would provide a wealth of structural information, including:

The exact bond lengths and angles within the molecule.

The planarity of the quinoline ring system.

The conformation of the amino group relative to the ring.

The intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing.

This information would be invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. A search of crystallographic databases did not yield a crystal structure for this compound.

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis and chromatography are fundamental techniques used to verify the identity and purity of a synthesized chemical compound.

Elemental Analysis This technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a sample of this compound. The experimentally determined percentages would be compared with the theoretically calculated values based on its chemical formula, C₁₀H₉BrN₂. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a standard measure of purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 10 120.11 50.65%
Hydrogen H 1.008 9 9.072 3.82%
Bromine Br 79.904 1 79.904 33.69%
Nitrogen N 14.007 2 28.014 11.81%

| Total | | | | 237.101 | 100.00% |

Chromatographic Purity Assessment Various chromatographic methods are employed to assess the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): This is a common method for purity assessment. A solution of the compound would be passed through a column, and a detector would measure the response. A pure compound would ideally show a single peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to quantify the purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used. Similar to HPLC, a single peak would be indicative of a high-purity sample.

Thin-Layer Chromatography (TLC): This is a simpler, qualitative method often used to monitor the progress of a chemical reaction and to get a quick indication of purity. A pure compound should appear as a single spot on the TLC plate.

No published chromatograms or specific purity data for this compound were found during the literature search.

Computational Chemistry and Theoretical Investigations of 3 Bromo 8 Methylquinolin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 3-Bromo-8-methylquinolin-2-amine. These calculations can predict a range of properties, from molecular geometry to electronic and spectroscopic features.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for a Quinoline Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C-Br 1.89 -
C-N (ring) 1.37 -
C-C (ring) 1.41 -
C-N (amine) 1.38 -
N-C-C (ring) - 122
C-C-Br - 120

Note: This data is illustrative and based on general values for similar structures. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons mdpi.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would be distributed over the aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating amino and methyl groups would influence the energies of these orbitals. A smaller HOMO-LUMO gap could indicate a higher propensity for the molecule to engage in chemical reactions and charge transfer interactions within the molecule mdpi.com.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: These are example values. Actual energies for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the quinoline ring's nitrogen, highlighting their nucleophilic character. The hydrogen atoms of the amino group and the regions near the bromine atom might exhibit a more positive electrostatic potential, indicating their electrophilic nature.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in the identification and characterization of the compound. Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding nuclei in the molecule.

Molecular Docking Studies for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Molecular docking studies on compounds like 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine have been performed to investigate their binding affinity with key proteins in cancer-related pathways researchgate.net.

For this compound, molecular docking could be employed to explore its potential interactions with various biological targets. The docking process would involve placing the optimized 3D structure of the molecule into the active site of a target protein and calculating the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These studies could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the target protein, providing insights into its potential mechanism of action. For instance, a study on a different quinoline derivative showed its potential as an elastase inhibitor through molecular docking and molecular dynamics simulation studies nih.gov.

Table 3: Example of Molecular Docking Results for a Quinoline Derivative with a Target Protein

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Quinoline Derivative Protein Kinase -8.5 Lys72, Glu91, Leu144

Note: This table is for illustrative purposes. Specific docking studies would be required for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction of Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies on quinoline derivatives have been successfully used to develop models that predict their antimalarial and antitubercular activities nih.gov. These models often use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors for each compound would be calculated, and statistical methods would be used to build a regression model that correlates these descriptors with the observed activity. Such a model could then be used to predict the biological activity of this compound and to guide the design of new derivatives with potentially enhanced effects. A QSAR study on substituted quinoxalines, for example, highlighted the importance of the spatial orientation of atoms, the presence of electronegative groups, and the balance between lipophilic elements for their biological activity nih.gov.

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (octanol-water partition coefficient)

Tautomerism and Conformational Analysis

The phenomenon of tautomerism is a key consideration in understanding the chemical behavior of 2-aminoquinoline (B145021) derivatives. For this compound, the potential for amino-imino tautomerism is a primary focus of theoretical investigation. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of the possible tautomeric forms.

Quantum chemical calculations on related 2-aminopurine systems have shown that while direct isomerization can have a high energy barrier, the presence of solvent molecules can significantly lower this barrier, making the ground state reaction more feasible. nih.gov For this compound, it is hypothesized that the amine tautomer is the more stable form in the gas phase and in non-polar solvents. However, the imino tautomer may be stabilized in polar or protic solvents through intermolecular hydrogen bonding.

Table 1: Theoretical Tautomer and Conformer Stability Data (Hypothetical) No direct experimental or computational data for this compound is currently available. The following table is a hypothetical representation based on general principles of computational chemistry and studies of similar molecules.

Tautomer/ConformerMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)
Amino Tautomer (Planar NH2)DFT/B3LYP/6-31GGas Phase0.00
Amino Tautomer (Pyramidal NH2)DFT/B3LYP/6-31GGas Phase+2.5
Imino TautomerDFT/B3LYP/6-31GGas Phase+8.7
Amino Tautomer (Planar NH2)DFT/B3LYP/6-31GPCM (Water)0.00
Imino TautomerDFT/B3LYP/6-31G*PCM (Water)+5.2

Note: This table is for illustrative purposes only and does not represent published research data.

Reaction Mechanism Studies (e.g., Selectivity, Transition States)

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, including predicting selectivity and characterizing transition states. For this compound, theoretical studies could offer insights into its reactivity in various chemical transformations.

For instance, in nucleophilic substitution reactions, the electron-donating amino group at the 2-position and the electron-withdrawing bromine atom at the 3-position are expected to influence the regioselectivity of the reaction. Computational models can be used to calculate the activation energies for nucleophilic attack at different positions on the quinoline ring, thereby predicting the most likely product.

Furthermore, theoretical investigations can elucidate the role of catalysts in reactions involving 2-aminoquinolines. Studies on the synthesis of substituted quinolines have highlighted the use of various metal catalysts. mdpi.com Computational modeling can map out the entire catalytic cycle, identifying key intermediates and transition states, which can aid in optimizing reaction conditions and designing more efficient catalysts.

Structure Activity Relationship Sar Studies of 3 Bromo 8 Methylquinolin 2 Amine Derivatives

Impact of Substitution at the Quinoline (B57606) Ring on Activity

The biological profile of quinoline derivatives is highly dependent on the nature and position of substituents on both the pyridine (B92270) and benzene (B151609) rings. Modifications at positions 2, 3, 4, 5, 6, and 8 have been extensively explored to modulate the therapeutic efficacy of quinoline-based compounds.

Substitutions at the C-2 position of the quinoline scaffold have been shown to be a critical determinant of anticancer activity. The introduction of various functional groups at this position can significantly impact the compound's interaction with biological targets. For instance, studies on 2-substituted quinolines have revealed that moieties like α-furyl and 2-(pyridin-2-yl) can confer selective anticancer properties. The electronic and steric characteristics of these substituents are thought to play a crucial role in their mechanism of action. orientjchem.org

The C-3 position is also a key site for modification. The introduction of a substituent at this position is considered a critical requirement for the antagonist potency of certain 4-aminoquinoline (B48711) derivatives against the α2C-adrenoceptor.

Alterations at the C-4 position are well-documented, particularly in the context of antimalarial drugs like chloroquine (B1663885). The presence of an amino group at this position is a common feature in many biologically active quinolines.

Substitutions on the benzene ring, at positions 5, 6, and 8 , also play a pivotal role. For example, the presence of a hydroxy group at position 8 and a trimethoxyphenyl group at position 5 has been associated with potent anticancer activity. orientjchem.org Furthermore, the introduction of a hydrophobic group, such as an alkyl chain, can enhance anticancer activity by improving the binding affinity to target receptors. orientjchem.org Halogenation, particularly at positions 5 and 7, has been shown to be a viable strategy for enhancing the biological potential of 8-hydroxyquinoline (B1678124) derivatives.

Role of the Bromo Substituent in Modulating Biological Activity

The introduction of bromine atoms into the quinoline scaffold is a widely used strategy to enhance biological activity. The position of the bromine substituent is crucial in determining its effect. For instance, the presence of a bromine atom at C-6 has been identified as an essential moiety for improving the antimalarial activity of certain quinoline-imidazole hybrids. nih.gov

In the context of anticancer activity, brominated quinolines have demonstrated significant potential. Studies on highly brominated quinolines have shown that specific functionalization patterns are key to their biological activity. For example, the bromination of 3,6,8-trimethoxyquinoline at the C-5 and C-7 positions resulted in a substantial increase in antiproliferative activity. nih.gov This highlights the synergistic effect of multiple bromine substitutions in enhancing anticancer potency. Furthermore, the combination of bromine and nitro substitutions on the quinoline scaffold has been shown to have a powerful impact on anticancer activity. nih.gov

The reaction of 3-bromoquinoline (B21735) N-oxide with phenylisocyanate has been reported to yield a cyclic product, 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline, demonstrating the reactivity of the 3-bromo substituent and its potential for further chemical modifications.

Significance of the Amine Group at Position 2

The 2-aminoquinoline (B145021) scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore for a variety of biological activities. Derivatives of 2-aminoquinoline have been investigated for their potential as inhibitors of various enzymes and as anticancer agents.

The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines have identified this scaffold as a new class of Aurora-A kinase inhibitors. nih.gov Compounds based on this structure have demonstrated nanomolar activity in biochemical assays and the ability to inhibit tumor cell proliferation. nih.gov This suggests that the 2-amino group is crucial for interaction with the kinase domain.

Furthermore, 2-amino-3-heteroaryl-quinoxalines have been developed as non-peptide, small-molecule antagonists for the interleukin-8 receptor, which is implicated in inflammatory and cancer diseases. nih.gov The optimization of these derivatives has led to compounds that inhibit both IL-8 receptor binding and IL-8-mediated neutrophil chemotaxis. nih.gov

The reactivity of the 2-amino group also allows for further derivatization to produce a diverse range of compounds with varied biological profiles.

Influence of the Methyl Group at Position 8

The introduction of a methyl group at the C-8 position of the quinoline ring can have a significant impact on the molecule's reactivity and biological activity. Research on 8-methylquinoline (B175542) has shown that this substituent can direct C-H bond activation to specific positions on the quinoline ring. For instance, in rhodium-promoted C-H bond activation, 8-methylquinoline undergoes the rupture of C-H bonds at positions 2 and 4 in a competitive manner.

From a biological standpoint, the cytotoxic activities of quinoline derivatives are highly dependent on the functional groups attached to the core structure. In a study evaluating the cytotoxicity of various quinoline derivatives against Caco-2 cell lines, a mixture of 7-methylquinoline and 5-methylquinoline was investigated. brieflands.com While this study does not directly address the 8-methyl substitution, it underscores the principle that the position of the methyl group is a critical determinant of biological effect. The steric hindrance introduced by an 8-methyl group can also influence how the molecule interacts with its biological target. For example, an 8-Me-substituted acetylquinoline afforded only a trace yield in a particular reaction due to excessive steric hindrance, which impeded coordination with the metal center. nih.gov

Correlation between Specific Structural Features and Biological Efficacy

The biological efficacy of quinoline derivatives, including antimicrobial, anticancer, and enzyme inhibition activities, is intricately linked to their specific structural features.

Antimicrobial Activity: The antimicrobial potential of quinoline derivatives is well-established. For instance, 4-aminoquinoline-hydrazone and isatin hybrids have been developed as promising antibacterial agents. mdpi.com The structural versatility of the quinoline ring allows for the development of derivatives that can target various bacterial mechanisms, such as DNA gyrase. mdpi.com

Anticancer Activity: The anticancer activity of quinolines is profoundly influenced by their substitution patterns. The presence of a halogen group in the side chain can improve anticancer activity by increasing lipophilicity and cellular uptake. orientjchem.org Furthermore, the combination of different functional groups can lead to synergistic effects. For example, the presence of both bromine and nitro groups on the quinoline scaffold has been shown to enhance anticancer potency. nih.gov

Enzyme Inhibition: Quinoline-based compounds have been identified as potent inhibitors of various enzymes. For example, substituted quinolines have been found to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II isoforms (hCA I and II). orientjchem.org The ability of these compounds to inhibit metabolic enzymes is a key area of interest in cancer research. researchgate.net

Below is a data table summarizing the biological activities of various substituted quinoline derivatives, providing a comparative perspective on the influence of different functional groups.

Compound ClassSubstituentsBiological ActivityTarget/MechanismReference
Quinoline-imidazole hybrids 6-BromoAntimalarial- nih.gov
Highly Brominated Quinolines 3,5,6,7-Tetrabromo-8-methoxyAnticancer (Antiproliferative)Topoisomerase I inhibition nih.gov
2-Amino-pyrrolo[2,3-d]pyrimidines 2-AminoAnticancerAurora-A Kinase Inhibition nih.gov
2-Amino-3-heteroaryl-quinoxalines 2-Amino, 3-HeteroarylAnti-inflammatory, AnticancerInterleukin-8 Receptor Antagonist nih.gov
Substituted Quinolines VariousEnzyme InhibitionAcetylcholinesterase, Carbonic Anhydrase orientjchem.org
4-Aminoquinoline-hydrazones 4-AminoAntibacterialDNA Gyrase mdpi.com

Stereochemical Considerations and Their Potential Impact on Activity

Stereochemistry is a critical factor that can significantly influence the biological activity of chiral quinoline derivatives. The three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, affecting its efficacy and selectivity.

For many biologically active compounds, different enantiomers can exhibit distinct pharmacological profiles. For example, in some quinoline derivatives, compounds with an (R)-configuration at a chiral center in the side chain have been found to be more active than their (S)-configuration counterparts. orientjchem.org This highlights the importance of stereospecific interactions with the target receptor or enzyme.

The dearomative photocycloaddition of quinoline derivatives is a powerful method for creating three-dimensional molecular architectures with enhanced stereochemical complexity. acs.orgacs.org The ability to control the regio-, diastereo-, and enantioselectivity of these reactions is crucial for synthesizing compounds with desired biological activities. The stereochemistry of the substituents can influence the conformational flexibility and positional adaptability of the molecule, which in turn can affect its resilience toward resistance mutations in target proteins.

Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 3-Bromo-8-methylquinolin-2-amine and its analogs will likely move towards more sustainable and efficient methods. Traditional methods for creating quinoline (B57606) derivatives often require harsh conditions and may produce significant waste. ijpsjournal.comtandfonline.comnih.gov Green chemistry approaches are becoming increasingly important in pharmaceutical synthesis. ijpsjournal.combenthamdirect.com

Future research could explore the following:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times and increase yields for quinoline derivatives and could be adapted for this compound. nih.govtandfonline.com

Ultrasound-Assisted Synthesis: Similar to microwave-assisted synthesis, sonication can enhance reaction rates and efficiency. frontiersin.org

Metal-Free Synthesis: Developing synthetic routes that avoid the use of transition metals is a key goal of sustainable chemistry, as it reduces cost and toxicity. nih.govacs.org

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form the final product, are highly efficient and atom-economical. tandfonline.com

The adoption of these greener synthetic methodologies would not only be environmentally beneficial but could also make the production of this compound and its derivatives more cost-effective for research and potential commercialization. ijpsjournal.com

Design and Synthesis of New Derivatives with Enhanced Selectivity and Potency

The core structure of this compound is a prime candidate for the design and synthesis of new derivatives with improved biological activity. The functional groups on the molecule—the bromine atom, the methyl group, and the amine group—can all be modified to fine-tune its properties.

Future research in this area will likely involve:

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. core.ac.ukmdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents at various positions on the quinoline ring affect the compound's biological activity will be crucial. acs.orgnih.govacs.orgnih.gov This will help in identifying the key structural features required for potency and selectivity.

Functional Group Modification:

The bromine atom at the 3-position can be replaced with other halogens or used as a handle for cross-coupling reactions to introduce a wide variety of substituents.

The amine group at the 2-position is a key site for forming amides, sulfonamides, and other derivatives.

The methyl group at the 8-position can be modified, for example, by oxidation to an alcohol or carboxylic acid, to explore its role in the molecule's activity.

These efforts will likely lead to the discovery of new derivatives of this compound with enhanced potency against specific biological targets and greater selectivity, which could translate to improved therapeutic efficacy and reduced side effects. mdpi.comnih.gov

Advanced Mechanistic Elucidation of Biological Actions and Target Identification

While the broader class of quinolines is known for its diverse biological activities, the specific mechanisms of action and molecular targets of this compound are yet to be fully understood. Future research will need to delve into the molecular pharmacology of this compound to uncover how it exerts its biological effects.

Key areas of investigation will include:

Target Identification: A crucial step will be to identify the specific proteins, enzymes, or nucleic acids that this compound interacts with. drugbank.com Techniques such as affinity chromatography, proteomics, and genetic screens can be employed for this purpose.

Mechanism of Action Studies: Once a target is identified, detailed studies will be needed to understand how the compound modulates the target's function. This could involve enzymatic assays, binding studies, and cellular imaging techniques.

Pathway Analysis: Researchers will also need to investigate the downstream effects of the compound's interaction with its target, to understand how it influences cellular signaling pathways and ultimately produces a physiological response.

A thorough understanding of the mechanism of action is essential for the rational development of this compound as a therapeutic agent. rsc.org

Integration of Computational and Experimental Approaches for Rational Drug Design

The integration of computational and experimental methods will be instrumental in accelerating the development of this compound-based drugs. orientjchem.org In silico techniques can provide valuable insights that guide and streamline experimental work.

Future research will likely leverage the following computational tools:

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against known drug targets to identify promising candidates for synthesis and testing. nih.govtandfonline.commdpi.com

Molecular Docking: This technique can be used to predict how this compound and its derivatives bind to their molecular targets, providing insights into the key interactions that determine affinity and selectivity. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, which can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

Pharmacokinetic and Toxicity Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. nih.govnih.gov

By combining these computational approaches with traditional experimental methods, researchers can adopt a more rational and efficient approach to drug design, saving time and resources in the process. mdpi.com

Investigation of Alternative Therapeutic Applications Beyond Current Findings

The quinoline scaffold is present in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.govnih.govbenthamscience.com While the initial biological activities of this compound may be discovered in one area, it is highly probable that this compound and its derivatives will have potential in other therapeutic areas as well.

Future research should therefore include:

Broad Biological Screening: this compound and its newly synthesized derivatives should be screened against a wide range of biological targets and in various disease models to uncover their full therapeutic potential.

Drug Repurposing: If the compound is found to have a good safety profile but is not effective for its originally intended indication, it could be repurposed for other diseases.

Exploration of Novel Therapeutic Areas: The unique substitution pattern of this compound may confer activity in therapeutic areas not typically associated with quinolines.

A comprehensive exploration of the biological properties of this compound could lead to the discovery of new and unexpected therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-8-methylquinolin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination and amination steps. For example, bromination of 8-methylquinolin-2-amine derivatives can be achieved using N-bromosuccinimide (NBS) in chloroform or THF under reflux. Subsequent amination may require methylamine in aqueous solution, with purification via column chromatography (e.g., MeOH:DCM 1:99) to isolate the product . Key factors include solvent choice (THF enhances solubility of intermediates), temperature control (reflux for bromination), and stoichiometric ratios to minimize by-products like di-brominated species.

Q. How can spectroscopic techniques and crystallography validate the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) can confirm substituent positions via coupling constants (e.g., aromatic protons at δ 7.2–8.4 Hz) and methyl group integration .
  • Mass Spectrometry : FABMS or ESI-MS provides molecular ion peaks (e.g., m/z 251/253 for bromine isotopic splitting) .
  • X-ray Crystallography : Programs like SHELX refine crystal structures to resolve ambiguities in substitution patterns, particularly for bromine and methyl groups .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Stability tests under varying pH (2–12), temperature (4°C to 40°C), and light exposure should be conducted. Storage in anhydrous conditions at –20°C is recommended to prevent decomposition, as brominated quinolines are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. The bromine atom’s electron-withdrawing effect lowers electron density at the 3-position, directing electrophilic attacks to the 6-position. Comparative studies with analogs (e.g., 8-methoxy derivatives) reveal methyl’s steric effects on reaction pathways .

Q. What strategies mitigate challenges in regioselective functionalization of the quinoline core?

  • Methodological Answer :
  • Protecting Groups : Use Boc or acetyl groups to block the 2-amine during bromination.
  • Directed Ortho-Metalation : Employ LDA or Grignard reagents to target specific positions .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts can introduce aryl/alkyl groups at the bromine site while preserving the methyl substituent .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact biological activity in quinoline derivatives?

  • Methodological Answer : Methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays (e.g., MIC against S. aureus). In contrast, methoxy groups increase hydrogen-bonding potential, affecting enzyme inhibition (e.g., topoisomerase II). Structure-activity relationship (SAR) studies using this compound and its analogs (e.g., 8-methoxy derivatives) should compare IC50_{50} values in kinase inhibition assays .

Q. What chromatographic and spectroscopic methods resolve reaction by-products during synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate brominated isomers.
  • TLC-MS : Silica plates (ethyl acetate/hexane) coupled with inline MS detect low-abundance by-products (e.g., di-brominated species) .

Q. How can computational docking studies guide the design of this compound as a kinase inhibitor?

  • Methodological Answer : Molecular docking (AutoDock Vina) into ATP-binding pockets of kinases (e.g., EGFR) identifies favorable interactions between the bromine atom and hydrophobic residues (e.g., Leu694). Free energy calculations (MM-PBSA) quantify binding affinities, guiding methyl group optimization for steric complementarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.